2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a structurally complex imidazole derivative featuring a 3,4-dichlorophenyl group at position 5 of the imidazole ring, a 4-(difluoromethoxy)phenyl substituent at position 1, and a thioether-linked N-isopropylacetamide side chain.
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2F2N3O2S/c1-12(2)27-19(29)11-31-21-26-10-18(13-3-8-16(22)17(23)9-13)28(21)14-4-6-15(7-5-14)30-20(24)25/h3-10,12,20H,11H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCMHIFWLGEMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and difluoromethoxyphenyl groups. The final step involves the formation of the thioether linkage and the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the acetamide group, potentially altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the thioether and acetamide groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on substituent effects, synthetic strategies, and spectral characteristics.
Substituent Effects and Bioactivity Trends
Key Observations :
- Difluoromethoxy vs. Methoxy : The difluoromethoxy group in the target compound increases lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., Compound 9), aligning with trends in fluorinated drug design .
- Thioether vs. Thione : The thioether linkage in the target compound may confer greater stability than tautomeric thione groups in 1,2,4-triazoles (), which are prone to oxidation .
Efficiency Comparison :
- The target compound’s synthesis likely mirrors the efficiency of Compound 9 (70–80% yields), whereas triazole-thiones () required longer reaction times due to tautomeric equilibria .
Spectral and Structural Analysis
Notable Differences:
Research Implications and Limitations
- Bioactivity Gaps: No direct data exist for the target compound’s biological activity. Predictions are based on structural analogs (e.g., COX inhibition for thioacetamide derivatives , antifungal activity for triazole-thiones ).
- Contradictions : highlights tautomerism in triazoles, but the target compound’s thioether linkage avoids this instability, suggesting superior shelf life .
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably, it exhibits significant inhibition of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and survival. This inhibition is facilitated through binding to specific sites on β-catenin, disrupting its function and leading to reduced tumor growth in vitro and in vivo models .
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against several cancer cell lines, including colorectal cancer (SW480 and HCT116). The IC50 values for these cell lines were reported at 2 μM and 0.12 μM respectively, indicating potent antiproliferative effects . In xenograft models using HCT-116 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size and decreased expression of proliferation markers such as Ki67 .
Case Studies
- Colorectal Cancer :
- Mechanistic Studies :
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂F₂N₃OS |
| IC50 (SW480) | 2 μM |
| IC50 (HCT116) | 0.12 μM |
| Tumor Reduction (Mouse Model) | Significant |
| Proliferation Marker (Ki67) | Decreased Expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
